1-(2-((tert-Butoxycarbonyl)amino)ethyl)-5-oxopyrrolidine-3-carboxylic acid 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 903094-73-5
VCID: VC3244738
InChI: InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-4-5-14-7-8(10(16)17)6-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NCCN1CC(CC1=O)C(=O)O
Molecular Formula: C12H20N2O5
Molecular Weight: 272.3 g/mol

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 903094-73-5

Cat. No.: VC3244738

Molecular Formula: C12H20N2O5

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-5-oxopyrrolidine-3-carboxylic acid - 903094-73-5

Specification

CAS No. 903094-73-5
Molecular Formula C12H20N2O5
Molecular Weight 272.3 g/mol
IUPAC Name 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-4-5-14-7-8(10(16)17)6-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)
Standard InChI Key RQIMNWCKEGTHJK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCN1CC(CC1=O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCCN1CC(CC1=O)C(=O)O

Introduction

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a molecular formula of C12H20N2O5 and a molecular weight of 272.30 g/mol . This compound is often used in chemical synthesis due to its versatile structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an oxopyrrolidine ring. The Boc group is commonly used in organic synthesis to protect amino groups, making this compound useful for further derivatization.

Synthesis Methods

The synthesis of 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of a pyrrolidine derivative with a tert-butoxycarbonyl-protected aminoethyl group. This process often requires careful control of reaction conditions to ensure the desired product is formed without deprotecting the Boc group.

Applications in Organic Synthesis

This compound is used as an intermediate in the synthesis of more complex molecules, particularly those requiring a protected amino group. The Boc group can be easily removed under acidic conditions, revealing the amino group for further reaction. This makes it useful in the synthesis of pharmaceuticals and other biologically active compounds.

Storage and Handling

ConditionRecommendation
StorageSealed in dry conditions, 2-8°C
HandlingUse protective equipment to avoid skin and eye contact

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